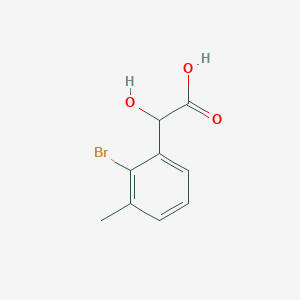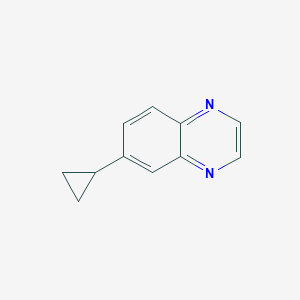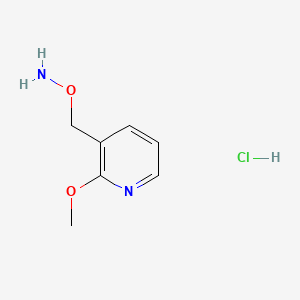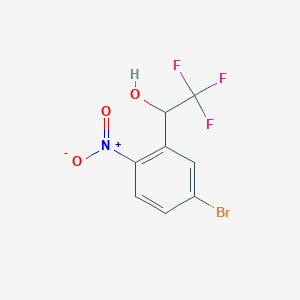
1-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of bromine, nitro, and trifluoromethyl groups attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol typically involves the reduction of 1-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroethanone. One common method involves the use of sodium borohydride as a reducing agent in an ether solvent at temperatures ranging from 0 to 20°C. The reaction is usually completed within 2 hours, yielding the desired product after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes to enhance efficiency and yield.
化学反応の分析
Types of Reactions
1-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Common Reagents and Conditions
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Chromium trioxide, potassium permanganate.
Major Products Formed
Reduction: 1-(5-Amino-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroethanone.
科学的研究の応用
1-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions due to its unique functional groups.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol largely depends on its application. In biological systems, it may interact with specific enzymes or proteins, inhibiting their activity through covalent or non-covalent interactions. The trifluoromethyl group can enhance the compound’s binding affinity to certain molecular targets, while the nitro and bromine groups can participate in various chemical reactions within the biological environment.
類似化合物との比較
Similar Compounds
1-(5-Bromo-2-nitrophenyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a trifluoroethanol group.
5-Bromo-2-nitroanisole: Contains a methoxy group instead of a trifluoroethanol group.
(5-Bromo-2-nitrophenyl)acetonitrile: Contains a nitrile group instead of a trifluoroethanol group.
Uniqueness
1-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the design of drug candidates with improved pharmacokinetic profiles.
特性
分子式 |
C8H5BrF3NO3 |
|---|---|
分子量 |
300.03 g/mol |
IUPAC名 |
1-(5-bromo-2-nitrophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H5BrF3NO3/c9-4-1-2-6(13(15)16)5(3-4)7(14)8(10,11)12/h1-3,7,14H |
InChIキー |
YAPTXGJGVFZMQJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Br)C(C(F)(F)F)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-Bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B13702256.png)


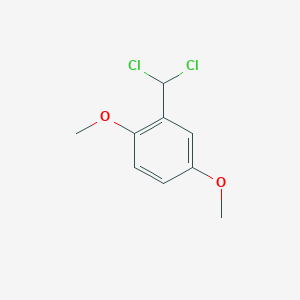
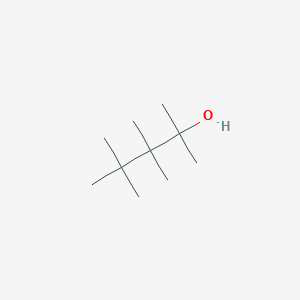
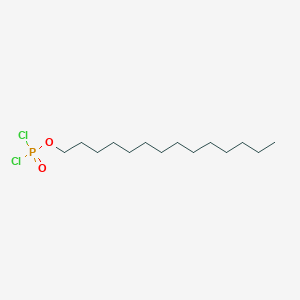
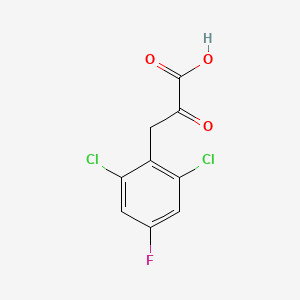

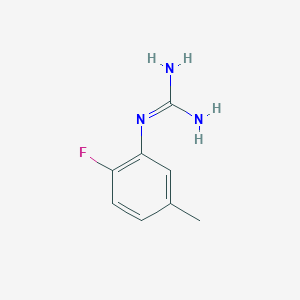
![3,11-Dichloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B13702307.png)
